molecular formula C9H12Cl2N2O B1382937 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride CAS No. 1803606-67-8

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B1382937
M. Wt: 235.11 g/mol
InChI Key: PNFURSXNEDZWPD-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C9H12Cl2N2O and a molecular weight of 235.11 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride involves a benzoxazole ring attached to an ethan-1-amine group . Further structural analysis or details about its conformation are not available in the search results.

Scientific Research Applications

Structural Analysis and Coordination Compounds

A novel compound was synthesized, featuring a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. Various conformers and tautomers were investigated through ab initio calculations, and the compound was associated with hydrogen bonding to different media. X-ray diffraction analyses were conducted on these complexes, discussing the synthesis and structural study of the coordination compounds [Co(L)2(H2O)] and [Ni(L)2(H2O)2] (Téllez et al., 2013).

Regioselectivity in C(sp3)-H α-Alkylation

The benzoxazol-2-yl- substituent acted as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This discovery has implications for selective chemical syntheses (Lahm & Opatz, 2014).

Design and Synthesis of a Herbicide Targeted Library

A method for synthesizing N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines was developed, with the goal of creating a herbicide targeted library. This involved a multi-step process and highlighted the versatility of the 1,3-benzoxazol-2-yl group in synthesizing herbicides (Dietrich, Giencke, & Klein, 2005).

Synthesis and Evaluation as Anticancer Agents

A series of cyclic amine containing benzoxazole and benzoxazolone derivatives were synthesized and evaluated for their cytotoxic effect toward human cancer cell lines. This research indicates the potential of benzoxazole derivatives in cancer treatment (Murty et al., 2011).

Synthesis of Photophysical Property Study

Benzoxazole derivatives with fluorescent properties were synthesized, showing potential applications in material science for fluorescent compounds. These compounds were evaluated for their antibacterial and antifungal activities, indicating broader implications in medical and material sciences (Phatangare et al., 2013).

properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFURSXNEDZWPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
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2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride
Reactant of Route 6
2-(1,3-Benzoxazol-2-yl)ethan-1-amine dihydrochloride

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